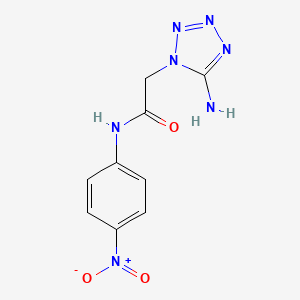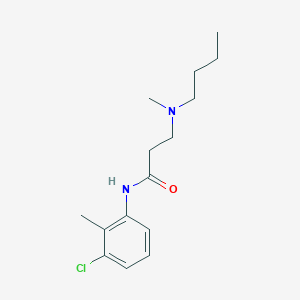![molecular formula C19H24O5 B3946298 ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3946298.png)
ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Vue d'ensemble
Description
Ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, commonly known as Coumarin-151, is a synthetic compound that belongs to the coumarin family. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Coumarin-151 is not fully understood. However, it is believed that the compound interacts with cellular components, including proteins and nucleic acids, leading to changes in their structure and function. This interaction results in the observed fluorescence and other biological effects of Coumarin-151.
Biochemical and Physiological Effects:
Coumarin-151 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, Coumarin-151 has been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. It has also been found to have antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Coumarin-151 in lab experiments include its high sensitivity and selectivity for detecting analytes, its ease of synthesis, and its low toxicity. However, the limitations of using Coumarin-151 include its relatively short fluorescence lifetime, which may limit its use in certain applications, and its potential interference with other fluorescent probes.
Orientations Futures
There are several future directions for the research and development of Coumarin-151. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a photosensitizer for photodynamic therapy. Additionally, the development of Coumarin-151-based biosensors for the detection of disease biomarkers and environmental pollutants is an exciting area of research.
Conclusion:
In conclusion, Coumarin-151 is a synthetic compound with unique properties and potential applications in various fields of scientific research. Its synthesis method is simple and efficient, and it has been investigated for its antimicrobial, anti-inflammatory, and antioxidant activities. While there are limitations to its use, there are also exciting future directions for its development as a fluorescent probe, photosensitizer, and biosensor.
Applications De Recherche Scientifique
Coumarin-151 has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of various analytes, including metal ions, amino acids, and proteins. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, Coumarin-151 has been investigated for its antimicrobial, anti-inflammatory, and antioxidant activities.
Propriétés
IUPAC Name |
ethyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-5-7-8-14-11-17(20)24-18-12(3)16(10-9-15(14)18)23-13(4)19(21)22-6-2/h9-11,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWGEHTNJBLGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3946223.png)
![4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3946239.png)
![4-butyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B3946247.png)
![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3946248.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3946250.png)


![5-{[(allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B3946280.png)
![4-(3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,3-phenylene diacetate](/img/structure/B3946287.png)

![3-benzyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3946292.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B3946295.png)
